molecular formula C14H16N2O3 B1508024 Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 286946-66-5

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B1508024
CAS No.: 286946-66-5
M. Wt: 260.29 g/mol
InChI Key: DGUFBLOUBUHGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS 286946-66-5) is a high-purity chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This bicyclic structure is a key scaffold in medicinal chemistry, particularly in the development of novel beta-lactamase inhibitors . The 2,6-diazabicyclo[3.2.1]octane core is a privileged structure that serves as a synthetic precursor to important pharmaceuticals; for instance, it is a key intermediate in the synthesis of avibactam, a non-β-lactam β-lactamase inhibitor used in combination with antibiotic therapies . The compound's mechanism of action as an intermediate derives from its functionalized ring system, which can be further elaborated to create molecules that covalently inhibit bacterial enzymes, thereby restoring the efficacy of co-administered antibiotics . As a reagent, it is utilized in organic synthesis and pharmaceutical research for the construction of complex diazabicyclic structures, enabling the exploration of new therapeutic agents . For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-7-12-6-11(15-13)8-16(12)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUFBLOUBUHGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)NC1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728915
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-66-5
Record name Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves:

  • Construction of the diazabicyclo[3.2.1]octane core via cycloaddition or ring closure reactions.
  • Introduction of the benzyloxy group at the 6-position.
  • Functionalization at the 2-position with a carboxylate or carboxamide group.

The key synthetic challenge lies in controlling stereochemistry and ring formation, often achieved through carefully designed cycloaddition reactions and subsequent functional group transformations.

Cycloaddition-Based Preparation

A prominent method involves the use of 3-oxidopyraziniums as azomethine ylide precursors, which undergo 1,3-dipolar cycloaddition with acrylate derivatives to form the diazabicyclo[3.2.1]octane skeleton.

  • Mechanism : The azomethine ylide generated from 3-oxidopyrazinium reacts with methyl methacrylate or other acrylate derivatives in a 1,3-dipolar cycloaddition, yielding initially a 3,8-diazabicyclo[3.2.1]octane intermediate.
  • Rearrangement : This intermediate can rearrange to a 2,5-diazabicyclo[2.2.2]octane structure, with lactone ring formation occurring through nucleophilic attack of a carboxylate anion on an iminium carbon.
  • Computational Studies : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level support the feasibility of this domino process involving cycloaddition, rearrangement, and lactone formation.

This approach offers stereochemical control and access to various derivatives by modifying the acrylate component or substituents on the pyrazinium ring.

Stepwise Functional Group Transformations

Another well-documented method involves the preparation of the benzyloxy and carboxylate functionalities through stepwise transformations:

  • Starting Material : (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid.
  • Activation of Carboxylic Acid : The acid is activated using isobutyl chloroformate and triethylamine in dehydrated ethyl acetate at low temperature (-30 °C).
  • Amide Formation : The activated intermediate is reacted with tert-butyl 2-(aminooxy)ethylcarbamate to form the corresponding carboxamide derivative.
  • Purification : The product is purified by sequential washing with citric acid, sodium bicarbonate, and brine, followed by drying and crystallization using ethanol and hexane.
  • Yield : This method yields the target compound in approximately 74% isolated yield.

Coupling Reactions for Derivative Synthesis

The compound can also be derivatized by coupling with amines or amino-protected piperazines using carbodiimide-mediated coupling:

  • Reagents : 1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), and 4-dimethylaminopyridine (DMAP).
  • Solvent : Dichloromethane (DCM) at room temperature.
  • Procedure : The carboxylic acid derivative is coupled with tert-butyl 4-aminopiperazine-1-carboxylate overnight, followed by purification via column chromatography.
  • Yield : High yields (~88%) of the coupled product are obtained, which can be further elaborated into more complex derivatives.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cycloaddition 3-Oxidopyrazinium + methyl methacrylate, solvent, room temperature Not specified Forms diazabicyclo[3.2.1]octane intermediate; DFT-supported mechanism
2 Carboxylic acid activation Isobutyl chloroformate, triethylamine, ethyl acetate, -30 °C 74 Followed by reaction with tert-butyl 2-(aminooxy)ethylcarbamate
3 Amide coupling EDC·HCl, HOBt, DMAP, DCM, room temperature 88 Coupling with tert-butyl 4-aminopiperazine-1-carboxylate; purified by chromatography

Research Findings and Analytical Characterization

  • Characterization : The synthesized compounds have been characterized by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), high-resolution mass spectrometry (HRMS), and single crystal X-ray crystallography to confirm structure and stereochemistry.
  • Purity : High purity (>99%) is achievable as determined by HPLC analysis.
  • Biological Relevance : The compound and its derivatives have shown promising anti-inflammatory activity in vivo, indicating the synthetic methods produce biologically relevant material.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental for modifying the compound’s solubility or introducing new functional groups.

Reagents Conditions Product
HCl or H₂SO₄Aqueous solution, reflux3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylic acid
NaOH or KOHHydrothermal conditionsDeprotonated carboxylate salt (e.g., sodium or potassium derivative)

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .

Reduction of the Ketone Group

The 3-oxo group is susceptible to reduction, yielding secondary alcohols. This modification alters the compound’s hydrogen-bonding capacity and stereoelectronic properties.

Reagents Conditions Product
NaBH₄Methanol, 0–25°CBenzyl 3-hydroxy-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
LiAlH₄Dry THF, refluxSame as above, with higher efficiency
H₂ (Pd/C catalyst)Ethanol, room temperatureSaturated bicyclic alcohol derivative

Selectivity : NaBH₄ selectively reduces the ketone without affecting the ester, while LiAlH₄ may require controlled stoichiometry to avoid over-reduction.

Substitution Reactions

The carboxylate and diazabicyclo framework participate in nucleophilic substitutions, enabling diversification of the compound’s structure.

Ester Substitution

The benzyl ester reacts with nucleophiles (e.g., amines) to form amides or other derivatives:

Reagents Conditions Product
NH₃ (g)Methanol, 60°C3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxamide
R-NH₂ (primary amine)DMF, 80°CN-alkyl/aryl substituted carboxamide derivatives

Example : Ammonolysis replaces the benzyl group with an amide, as demonstrated in structurally analogous systems .

Ring-Opening Reactions

Under strongly acidic or oxidative conditions, the diazabicyclo ring may undergo cleavage:

Reagents Conditions Product
H₂O₂, HClAqueous HCl, 70°CLinear diamino-ketone derivative
OzoneCH₂Cl₂, -78°CFragmented carbonyl-containing products

Cycloaddition and Rearrangement

The diazabicyclo scaffold participates in cycloaddition reactions, forming complex polycyclic systems.

1,3-Dipolar Cycloaddition

Reaction with acrylates or acrylic acids generates tricyclic lactone-lactam systems:

Reagents Conditions Product
Methyl methacrylateToluene, 80°C3,8-Diazabicyclo[3.2.1]octane fused with lactone ring

Mechanism : DFT studies confirm a domino process involving initial cycloaddition followed by skeletal rearrangement .

Acid-Catalyzed Rearrangement

Treatment with trifluoroacetic acid (TFA) induces structural reorganization:

Reagents Conditions Product
10% TFA in CH₂Cl₂4 hours, room temperaturePolar tricyclic lactone-lactam derivative

Computational Validation : B3LYP/6-31G(d) calculations support a stepwise mechanism involving intermediate bicyclo[3.2.1]octane formation .

Comparative Reactivity of Analogues

The reactivity profile varies significantly with substituents on the diazabicyclo framework:

Compound Key Reaction Outcome
tert-Butyl 3-oxo-2,6-diazabicyclo[...] carboxylateHydrolysisFaster ester cleavage due to tert-butyl’s electron-donating effect
3-Benzyl-8-propionyl-3,8-diazabicyclo[...]OxidationPropionyl group converted to carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has been investigated for its potential as a pharmaceutical agent. The compound's structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Avibactam Derivatives
Avibactam is a β-lactamase inhibitor used in combination therapies for treating bacterial infections. Research has shown that derivatives of benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane can enhance the efficacy of existing antibiotics by inhibiting resistance mechanisms in bacteria .

Biochemical Research

The compound serves as a biochemical tool in studying enzyme mechanisms and protein interactions due to its ability to modulate biological pathways.

Case Study: Enzyme Inhibition Studies
Studies have demonstrated that benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane derivatives can act as selective inhibitors of certain enzymes involved in metabolic pathways, providing insights into their roles and potential therapeutic targets .

Synthesis of Novel Compounds

The unique bicyclic structure of this compound allows it to be used as a building block in the synthesis of more complex molecules.

Application Example: Synthesis of Anticancer Agents
Researchers have utilized benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane derivatives to synthesize new anticancer agents that target specific cancer cell lines effectively . The modifications made to the benzyl group enhance the compound's selectivity and potency against tumor cells.

Mechanism of Action

The mechanism by which Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Structural Features Key Applications/Properties
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate (Target) Hypothetical C₁₃H₁₄N₂O₃* 2,6-diaza, 3-oxo, benzyl ester Potential antibacterial intermediate; Cbz-protected amine
tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate 1803571-82-5 C₁₁H₁₈N₂O₃ 2,6-diaza, 3-oxo, tert-butyl ester Stable intermediate for peptide synthesis
Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate 130753-13-8 C₁₃H₁₄N₂O₃ 8-aza, 3-oxo, benzyl ester Lower structural rigidity due to single nitrogen
Benzyl 3-oxopiperidine-1-carboxylate 61995-20-8 C₁₃H₁₅NO₃ Monocyclic piperidine, 3-oxo, benzyl ester Flexible scaffold for kinase inhibitors
2-(1,3,4-Oxadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives Patent-specific Variable 1,6-diaza, 7-oxo, oxadiazole substituent Antibacterial agents (e.g., Wockhardt patents)

*Hypothetical formula inferred from tert-butyl analog.

Key Differences and Implications

Ester Group Effects: Benzyl vs. However, it may reduce hydrolytic stability, requiring careful storage (dry, sealed, RT) .

Bicyclic vs. Monocyclic Systems: The bicyclic [3.2.1]octane core in the target compound imposes conformational restraint, favoring selective binding to enzymatic pockets. In contrast, monocyclic analogs like Benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8) offer flexibility but lower target specificity .

Biological Activity :

  • The oxadiazole-substituted 1,6-diaza derivatives () exhibit potent antibacterial activity, suggesting that the target compound’s 2,6-diaza framework could be optimized for similar applications with modified substituents .

Biological Activity

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.293 g/mol
  • CAS Number : 2306274-51-9

The compound features a bicyclic structure that contributes to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds with a similar bicyclic structure often exhibit mechanisms such as:

  • Enzyme Inhibition : Compounds like benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane derivatives have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and various β-lactamases, which are critical in antibiotic resistance.
  • Neuroprotective Effects : Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for neurodegenerative diseases.

Antimicrobial Activity

Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane derivatives have shown promising activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant activity

These findings highlight the potential of this compound as an antimicrobial agent.

Neuroprotective Properties

In studies focused on neuroprotection, benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane derivatives demonstrated:

  • Inhibition of AChE : Compounds derived from this scaffold exhibited AChE inhibition with IC₅₀ values ranging from low micromolar to nanomolar concentrations, indicating strong potential for treating Alzheimer's disease .
Compound IC₅₀ (µM) Target
Benzyl derivative0.09AChE
Other derivativesVariable (up to 0.27)AChE

Case Studies

  • Neuroprotective Study : A study evaluated the protective effects of benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane against hydrogen peroxide-induced cytotoxicity in PC12 cells, showing significant protection at concentrations as low as 10 µM .
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multidrug-resistant strains of bacteria, suggesting its utility in developing new antibiotics .

Q & A

What are the recommended safety precautions for handling Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate in laboratory settings?

Basic Question
Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if airborne particulates form during handling .
  • Storage: Store in a tightly sealed container under dry, inert gas (e.g., nitrogen) at 2–8°C to prevent moisture absorption or decomposition. Avoid proximity to ignition sources due to flammability risks .
  • Decomposition Products: In fire scenarios, combustion may release CO, CO₂, and nitrogen oxides. Use dry chemical powder or alcohol-resistant foam for extinguishing .

How can researchers confirm the structural identity and purity of this compound?

Basic Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm bicyclic scaffold geometry and benzyloxycarbonyl group presence. Compare with reference data from structurally related intermediates (e.g., avibactam analogs) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% by area normalization). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₅N₂O₃: 265.24 g/mol) and detects impurities .

What synthetic strategies address low yields in the preparation of this compound?

Advanced Research Question
Methodological Answer:

  • Protecting Group Optimization: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize reactive amines during bicyclo[3.2.1]octane ring formation. For example, tert-butyl 4-((2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate synthesis achieved 65% yield via Boc protection .
  • Byproduct Mitigation: Monitor reaction intermediates via thin-layer chromatography (TLC) to isolate undesired products early. Adjust pH during aqueous workup (e.g., pH 5–6) to minimize hydrolysis .
  • Catalytic Methods: Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) enhance step efficiency in deprotection stages .

How can computational modeling predict the stability and reactivity of derivatives?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation or nucleophilic attack at the 3-oxo position .
  • Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO or water) to predict aggregation tendencies or degradation pathways .
  • Docking Studies: Model interactions with β-lactamase enzymes (e.g., KPC-2) to prioritize derivatives with improved inhibitory activity, guided by avibactam analogs .

What experimental designs evaluate β-lactamase inhibition efficacy?

Advanced Research Question
Methodological Answer:

  • Enzyme Kinetics: Use spectrophotometric assays (e.g., nitrocefin hydrolysis inhibition) to determine IC₅₀ values. Compare with avibactam sodium (IC₅₀ = 0.1–1 µM for Class A/C enzymes) .
  • Time-Dependent Inactivation: Pre-incubate derivatives with β-lactamases (e.g., TEM-1 or CTX-M-15) and measure residual activity over time to assess covalent binding efficiency .
  • Synergy Testing: Combine with β-lactam antibiotics (e.g., ceftazidime) in checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.